4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
Description
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a substituted coumarin derivative characterized by a chloromethyl (-CH₂Cl) group at position 4, a hydroxyl (-OH) group at position 5, and a methyl (-CH₃) group at position 6. Coumarins are bicyclic aromatic compounds with a benzopyrone backbone, widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
4-(chloromethyl)-5-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXNQQBFLSZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann condensation is a classical method for synthesizing coumarins by reacting phenols with β-keto esters under acidic conditions. For 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one, this approach involves:
- Starting Materials : 5-Methylresorcinol (2,4-dihydroxy-5-methylbenzene) and ethyl 4-chloroacetoacetate.
- Reaction Conditions : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂) at 80–100°C for 4–8 hours.
- Mechanism : Acid-catalyzed cyclization forms the coumarin core, with the chloroethyl group from the β-keto ester introducing the chloromethyl moiety at position 4.
This method yields the target compound with a reported efficiency of 70–85%, depending on the purity of the starting phenol and reaction temperature.
Vilsmeier-Haack Chlorination
An alternative route utilizes the Vilsmeier-Haack reaction to introduce the chloromethyl group post-condensation. Key steps include:
- Reagents : Bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) generate the Vilsmeier reagent.
- Procedure :
- Outcome : The chloromethyl group is introduced at position 4, with simultaneous formation of the coumarin skeleton.
This method minimizes phosphorus-based reagents, reducing environmental impact while achieving yields of 80–90%.
Detailed Step-by-Step Synthesis
Patent-Based Synthesis (WO2020189391A1)
The patent WO2020189391A1 outlines a direct synthesis route:
- Step 1 :
- Reactants : 5-Hydroxy-7-methyl-2H-chromen-2-one (1.12 g, 5 mmol), BTC (5.94 g), and DMF (12 mL) in toluene.
- Conditions :
- BTC is dissolved in toluene and added dropwise to DMF at 0–5°C.
- After 1 hour, the chalcone derivative is added, and the mixture is heated to 75–85°C for 5 hours.
- Workup : The reaction mixture is poured into crushed ice, extracted with dichloromethane, and purified via column chromatography.
- Yield : 90% (1.09 g).
Modified Pechmann Approach
Adapting methods from PMC studies:
- Reactants : 5-Methylresorcinol (1.24 g, 10 mmol) and ethyl 4-chloroacetoacetate (1.76 g, 10 mmol).
- Catalyst : Concentrated H₂SO₄ (5 mL).
- Procedure :
- The reactants are stirred at 90°C for 6 hours.
- The crude product is neutralized with NaHCO₃, filtered, and recrystallized from ethanol.
- Yield : 78% (1.45 g).
Optimization of Reaction Conditions
Temperature and Time
Solvent Selection
- Toluene vs. Dichloromethane : Toluene provides better solubility for BTC and DMF, reducing side reactions.
- Ethanol for Recrystallization : Ethanol yields higher-purity crystals compared to methanol.
Characterization and Analytical Data
Spectroscopic Analysis
Agrochemical Use
The compound serves as a key intermediate in rice blast control agents, inhibiting dehydratase enzymes in Magnaporthe oryzae.
Pharmaceutical Derivatives
Coupling with heterocyclic bases yields analogues with enhanced antitumor and antiviral activities.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-formyl-5-hydroxy-7-methyl-2H-chromen-2-one.
Reduction: Formation of 4-methyl-5-hydroxy-7-methyl-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant anti-inflammatory and anticancer properties. Several studies have evaluated its efficacy against various cancer cell lines and inflammatory models.
Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of various coumarin derivatives, including 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one. It demonstrated a notable reduction in paw edema in a carrageenan-induced rat model, outperforming indomethacin, a standard anti-inflammatory drug . The results indicated that this compound can effectively inhibit inflammation through mechanisms involving cyclooxygenase (COX) enzyme inhibition.
Anticancer Properties
Research on the anticancer potential of this compound revealed promising results against human tumor cell lines such as HEK 293 and HCT-116. The derivative exhibited an IC50 value of 8.47 μM, indicating strong antiproliferative activity . Additionally, it was found to interact with DNA polymerases, suggesting mechanisms that may lead to DNA damage in cancer cells .
Biochemical Applications
The biochemical applications of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one extend to its role as an inhibitor of various enzymes and its potential use in combination therapies.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit Taq DNA polymerase, with some exhibiting IC50 values lower than 250 μM . This inhibition is crucial for developing therapeutic agents targeting DNA replication processes in cancer cells.
Antifungal Activity
The compound has been evaluated for its antifungal properties against plant pathogenic fungi such as Rhizoctonia solani and Gibberella zeae. The proposed mechanism involves interference with critical biochemical pathways essential for fungal growth.
Material Science
In addition to its biological applications, 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one serves as an intermediate in organic synthesis, contributing to the development of novel materials.
Synthesis of New Compounds
This compound is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance the properties of the resulting materials.
Case Studies
- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, compounds derived from coumarin showed significant reductions in swelling compared to controls. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .
- Anticancer Research : A series of assays conducted on various tumor cell lines demonstrated the effectiveness of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one derivatives in inhibiting cell proliferation, particularly noting their selectivity towards cancerous cells over normal cells .
- Antifungal Mechanism Exploration : Investigations into the antifungal activity revealed that the compound disrupts essential metabolic pathways in fungi, making it a candidate for agricultural applications against crop pathogens.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of key signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of coumarins are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Position and Reactivity :
- The chloromethyl group at position 4 in the target compound provides a reactive site for nucleophilic substitution, enabling covalent interactions with biological targets or further chemical modifications . In contrast, the propyl group in 5,7-dihydroxy-4-propyl-2H-chromen-2-one enhances lipophilicity but lacks electrophilicity .
- Hydroxyl groups at position 5 (common in all listed compounds) contribute to hydrogen bonding and antioxidant activity, while methoxy groups (e.g., in ) increase metabolic stability but reduce solubility .
Biological Activity Trends: Antimicrobial Activity: Derivatives with halogen substituents (e.g., -Cl, -CH₂Cl) show enhanced antimicrobial potency due to improved membrane penetration and target binding . Anticancer Potential: Compounds with bulky substituents (e.g., trimethoxyphenyl in ) exhibit antiproliferative effects by interfering with microtubule assembly or DNA replication .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Chlorine as a bioisostere (e.g., in ) reduces oxidative metabolism, extending half-life compared to methoxy or hydroxyl derivatives .
Biological Activity
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one, a derivative of hydroxycoumarin, is part of the larger family of chromene compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₀H₇ClO₄
- Molecular Weight: 226.61 g/mol
Antioxidant Activity
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one exhibits potent antioxidant properties. Studies indicate that it effectively scavenges hydroxyl radicals, which are harmful reactive oxygen species (ROS) implicated in various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
This compound has shown promising anticancer effects through various mechanisms:
- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to apoptosis. The mechanism involves the activation of caspases, which are critical for the apoptotic process .
- Inhibition of Tumor Growth: Analogous compounds have demonstrated efficacy against multiple cancer types by targeting tumor vasculature and inhibiting cell migration and invasion .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one acts as an inhibitor of several enzymes:
- Carbonic Anhydrase Inhibition: It inhibits tumor-associated isoforms of carbonic anhydrase (CA IX and CA XII), which are often overexpressed in tumors .
- Acetylcholinesterase (AChE) Inhibition: This compound has been found to inhibit AChE activity significantly, suggesting potential applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
The presence of the chloromethyl group at the C-4 position enhances the biological activity of the coumarin scaffold. Substituents such as hydroxyl and methyl groups also play crucial roles in modulating activity:
- Chloro Substituent: Enhances electron-withdrawing properties, improving interaction with biological targets.
- Hydroxyl Group: Contributes to antioxidant capacity and may facilitate interactions with enzymes .
Study 1: Anticancer Properties
In a study evaluating various coumarin derivatives, 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one was tested against several cancer cell lines. The results indicated an IC₅₀ value in the low micromolar range, demonstrating significant cytotoxicity compared to control compounds .
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity against resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves functionalization of a pre-formed chromen-2-one scaffold. Key steps include:
- Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, often using chloromethylating agents like chloromethyl methyl ether (MOM-Cl) in anhydrous conditions .
- Regioselective hydroxylation : Position-specific hydroxylation at the 5-position is achieved using directed ortho-metalation or enzymatic methods, with careful pH control to avoid side reactions .
- Methylation : The 7-methyl group is introduced via alkylation (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) . Yield optimization requires inert atmospheres (N₂/Ar) and monitoring via TLC/HPLC. Purity is confirmed by recrystallization from ethanol/water mixtures .
Q. How can the structure of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one be rigorously characterized?
A multi-technique approach is essential:
- X-ray crystallography : Single-crystal XRD with SHELX refinement resolves stereochemistry and confirms substituent positions. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., hydroxyl protons at δ 10-12 ppm, aromatic protons at δ 6-8 ppm). DEPT-135 clarifies carbon types .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₉ClO₃: calculated 224.01 g/mol) and detects fragmentation patterns .
Advanced Research Questions
Q. How can the chloromethyl group be selectively functionalized to create derivatives for structure-activity relationship (SAR) studies?
The chloromethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling:
- Nucleophilic substitution : React with amines (e.g., piperidine) in DMF at 80°C to form amino-methyl derivatives. Monitor progress via ¹H NMR for disappearance of the CH₂Cl signal (δ ~4.5 ppm) .
- Suzuki-Miyaura coupling : Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/H₂O (3:1) under microwave irradiation (100°C, 30 min) .
- Click chemistry : Azide-alkyne cycloaddition with NaN₃/CuI to introduce triazole moieties for bioactivity screening . Purity derivatives via column chromatography (SiO₂, hexane/EtOAc gradient) and validate by LC-MS .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Discrepancies often arise from solvation effects or conformational flexibility:
- DFT optimization : Recalculate NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Dynamic NMR : Acquire variable-temperature ¹H NMR (25–80°C) to detect hindered rotation or tautomerism, particularly around the hydroxyl group .
- XRD validation : Compare experimental crystal packing with computationally predicted lowest-energy conformers .
Q. How can researchers design assays to evaluate the biological activity of 4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one derivatives?
Prioritize targets based on structural analogs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with 7-hydroxy-4-methylcoumarin controls .
- Antimicrobial screening : Disk diffusion assays (MIC/MBC) against Gram+/Gram− bacteria. Correlate activity with lipophilicity (logP) calculated via HPLC retention times .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition, using ATP/GTP analogs. Molecular docking (AutoDock Vina) guides target selection .
Methodological Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for chloromethylation and alkylation steps .
- Quench reactive intermediates (e.g., AlCl₃ from Friedel-Crafts) with ice-cold methanol before aqueous workup .
- Store products under argon with molecular sieves (3Å) to prevent hydrolysis of the chloromethyl group .
Q. How can researchers mitigate spectral overlap in NMR characterization of complex mixtures?
- Apply 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates the chloromethyl carbon (δ 45 ppm) with adjacent aromatic protons .
- Use DOSY to differentiate species by molecular weight in crude reaction mixtures .
- LC-NMR hyphenation isolates peaks chromatographically before spectral acquisition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
